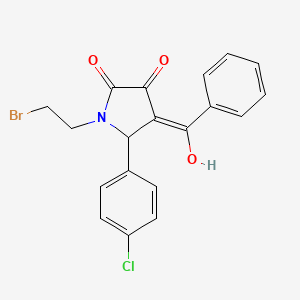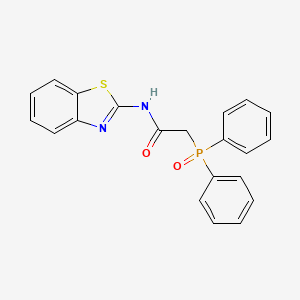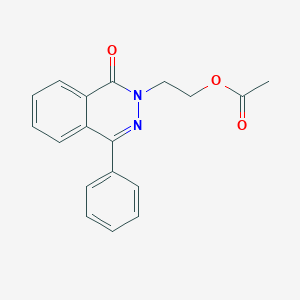![molecular formula C14H13NO3S2 B11521438 methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11521438.png)
methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring, a methylidene group, and a sulfanyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
METHYL 2-{[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-{[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]benzenesulfonamide: Shares a similar thiazole structure but with different substituents.
(2S)-{[(5Z)-5-[(5-ethylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}(4-fluorophenyl)acetic acid: Another thiazole derivative with distinct functional groups.
Uniqueness
METHYL 2-{[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO3S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 2-[[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H13NO3S2/c1-9-3-5-10(6-4-9)7-11-13(17)15-14(20-11)19-8-12(16)18-2/h3-7H,8H2,1-2H3/b11-7- |
InChI Key |
QZNHGUCKZIDHOH-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)SCC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11521355.png)
![2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11521358.png)
![4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide](/img/structure/B11521363.png)
![3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11521368.png)
![ethyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11521370.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11521376.png)


![3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11521404.png)
![1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11521406.png)
![5-[3-methoxy-4-(pentafluorophenoxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11521409.png)
![ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11521422.png)

![1-[(Morpholin-4-YL)methyl]-3'-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11521430.png)
